molecular formula C10H10O2 B030472 (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one CAS No. 22214-29-5

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

Cat. No. B030472
CAS RN: 22214-29-5
M. Wt: 162.18 g/mol
InChI Key: BQQMTVHCRIOEDO-AATRIKPKSA-N
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Description

“(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one” is a chemical compound that is a metabolite of certain phenols and glycosides . It is involved in the metabolic processes of these compounds .


Synthesis Analysis

The synthesis of “(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one” could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters could be a part of the synthesis process .


Molecular Structure Analysis

The molecular structure of “(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one” involves a phenyl ring, a buten-2-one group, and a hydroxy group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

“(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one” can undergo various chemical reactions. For instance, it can participate in the insertion of one atom of molecular oxygen into position 2 of the phenyl ring of 3-(3-hydroxyphenyl)propionate (3-HPP) and hydroxycinnamic acid (3HCI) . It can also undergo rearrangement in the presence of base and oxygen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one” would depend on its exact molecular structure. It is known to be a metabolite of certain phenols and glycosides . Its solubility, melting point, boiling point, and other properties would need to be determined experimentally.

Scientific Research Applications

  • Electrocatalytic Hydrogenation Applications

    • (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one has been used in electrocatalytic hydrogenation at a nickel cathode. This process is significant in the formation of 4-(4-hydroxyphenyl)butan-2-one, a compound that can be catalyzed for hydrogenation of similar substrates with notable current efficiency (Bryan & Grimshaw, 1997).
  • Asymmetric Reduction Studies

    • This compound has been synthesized and its complex with β-cyclodextrin prepared for asymmetric reduction studies. The importance of this research lies in its ability to understand the enantiomeric excess in chemical reactions, which is crucial in creating more efficient and selective chemical processes (Zhang Sui, 2001).
  • Synthon for Heterocycles Synthesis

    • A derivative of this compound has been shown to be a useful synthon for the synthesis of various five and six-membered heterocycles. These findings are valuable for the development of new synthetic routes in organic chemistry (Mahata et al., 2003).
  • Antibacterial Activity Investigations

    • Research has been conducted to investigate the antibacterial activities of related compounds, which is significant for developing new antibacterial agents (Deghady et al., 2021).
  • Fluorescent Probe Design

    • The compound and its derivatives have been explored in the design of flavonol-based small-molecule fluorescent probes. This research is important for the advancement of sensory applications in biology and environmental monitoring (Qin et al., 2021).

Safety And Hazards

The safety and hazards associated with “(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one” are not fully known. As with any chemical compound, it should be handled with care to avoid exposure and potential harm .

properties

IUPAC Name

(E)-4-(3-hydroxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-7,12H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQMTVHCRIOEDO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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